Fmoc-thr(galnac(AC)3-alpha-D)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

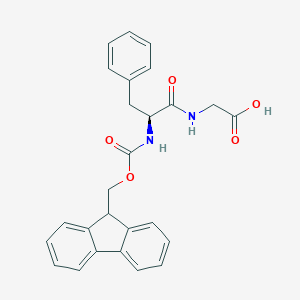

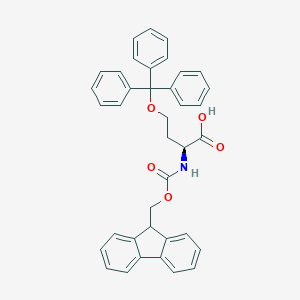

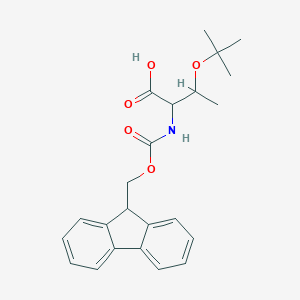

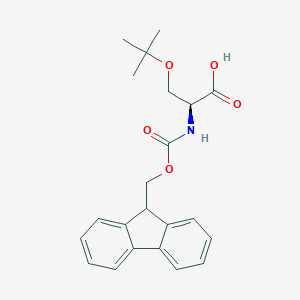

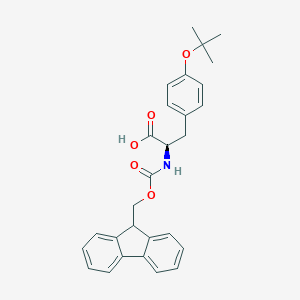

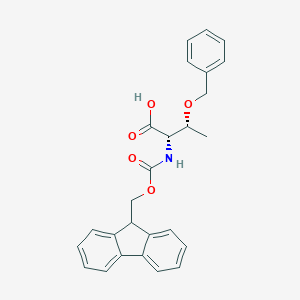

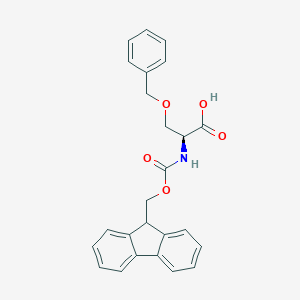

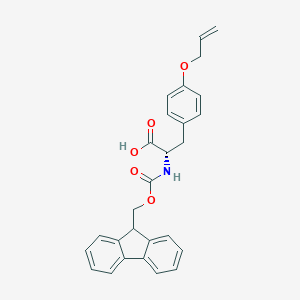

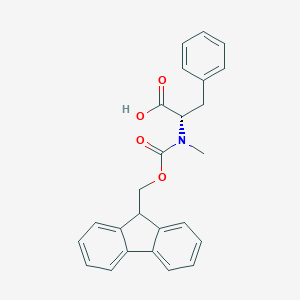

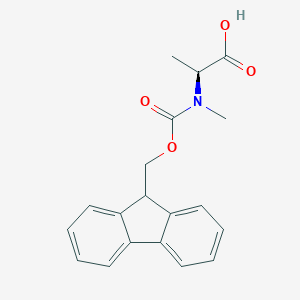

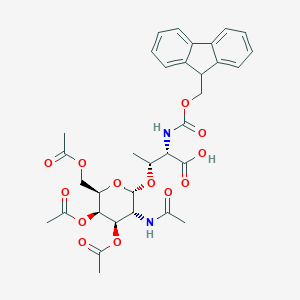

“Fmoc-thr(galnac(AC)3-alpha-D)-OH” is a white to off-white solid . It is a fluorescently labeled glycopeptide containing GalNAcα1-O-Ser/Thr residues . This compound is used as a building block in the development of cancer vaccines .

Molecular Structure Analysis

The molecular formula of “Fmoc-thr(galnac(AC)3-alpha-D)-OH” is C33H38N2O13 . Its molecular weight is 670.66 g/mol . The IUPAC name of this compound is (2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid .Physical And Chemical Properties Analysis

“Fmoc-thr(galnac(AC)3-alpha-D)-OH” is a white to off-white solid . Its molecular weight is 670.66 g/mol . The compound has a melting point of 178-183 °C . It should be stored at a temperature below -20°C .Applications De Recherche Scientifique

Glyco-Hexapeptide Synthesis

Fmoc-thr(galnac(AC)3-alpha-D)-OH has been utilized in the solution synthesis of glyco-hexapeptides, specifically for the human oncofetal fibronectin sequence. The glyco-hexapeptide demonstrated competitive inhibition of monoclonal antibody binding to oncofetal fibronectin, suggesting its potential in cancer research and therapy (Gobbo et al., 2009).

Antitumor Neoglycopeptide Vaccine

This compound has been incorporated into a glycopeptide vaccine. The vaccine induced a strong antibody response, recognizing tumor-associated antigens on human tumor cells, highlighting its use in cancer immunotherapy (Vichier‐Guerre et al., 2004).

Glycosylated Foldamers

It played a key role in the synthesis of glycosylated β3-amino acids and incorporation into β-peptides. This application is significant for developing functionalized foldamers with broad biomedical applications (Norgren et al., 2007).

Glycopeptide Synthesis

The compound has been used in synthesizing mono- and di-saccharide-containing glycopeptides, particularly in the oncofetal fibronectin sequence, which has implications for cancer research and diagnostic applications (Luening et al., 1989).

Synthesis of Antifreeze Glycoprotein

It was crucial in the synthesis of antifreeze glycoproteins (AFGPs), which are composed of repeating tripeptide units. This synthesis approach could be significant in understanding and mimicking natural antifreeze proteins (Tseng et al., 2001).

Multiple-Column Solid-Phase Glycopeptide Synthesis

This compound facilitated the synthesis of various O-glycopeptides from human intestinal mucin and porcine submaxillary gland mucin, demonstrating its utility in studying glycosylated proteins and their role in various biological processes (Peters et al., 1991).

Propriétés

IUPAC Name |

(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O13/c1-16(27(31(40)41)35-33(42)44-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)45-32-28(34-17(2)36)30(47-20(5)39)29(46-19(4)38)26(48-32)15-43-18(3)37/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,36)(H,35,42)(H,40,41)/t16-,26-,27+,28-,29+,30-,32+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLCJWGAUPPZQJ-ZNHCDWFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-thr(galnac(AC)3-alpha-D)-OH | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.